molecular formula C18H27N3O11 B3181911 beta-D-tetraacetylgalactopyranoside-PEG1-N3 CAS No. 153252-36-9

beta-D-tetraacetylgalactopyranoside-PEG1-N3

Cat. No.: B3181911
CAS No.: 153252-36-9
M. Wt: 461.4 g/mol
InChI Key: OFRJNIAQTXDUKV-DISONHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Roles of Glycans in Biological Systems and Contemporary Research Paradigms

Glycans, which are simple and complex carbohydrates, are fundamental macromolecules essential to all forms of life. oup.comresearchgate.net Historically recognized for their roles in energy metabolism and storage (e.g., glycogen (B147801) in animals and starch in plants) and as structural components (e.g., cellulose (B213188) in plants), the functional repertoire of glycans is now understood to be far more extensive. oup.com Found on the surface of virtually all cells, the "glycocalyx" is a dense and complex layer of glycans that mediates a wide range of cellular activities. oup.com

The diverse structures of glycans allow them to act as information carriers, modulating processes such as cell-cell recognition, communication, and adhesion. researchgate.netnih.gov They are critical in immune responses, host-pathogen interactions, and signal transduction. For instance, the ABO blood group system is determined by specific glycans on the surface of red blood cells. The immense structural diversity of these molecules directly contributes to their ability to influence nearly every aspect of biology. researchgate.net

Contemporary research paradigms focus on understanding how the structural complexity of glycans translates into specific biological functions. theaic.org This involves deciphering the "glycan code" and its role in health and disease. Altered glycosylation patterns are now recognized as hallmarks of various diseases, including cancer and inflammatory conditions, making glycans valuable targets for diagnostics and therapeutics. biosynth.comnih.gov

Evolution and Impact of Chemical Synthesis and Glycoengineering in Carbohydrate Research

The inherent complexity and heterogeneity of glycans isolated from natural sources have historically posed significant challenges to their study. nih.govnih.gov The biosynthesis of carbohydrates is not directly template-driven like that of proteins or nucleic acids, resulting in complex mixtures of glycoforms. nih.gov The evolution of chemical synthesis and glycoengineering has been pivotal in overcoming these hurdles, providing access to structurally defined glycans and glycoconjugates for biological investigation. nih.govdigitellinc.com

Key advancements in synthetic carbohydrate chemistry include:

Stereoselective Glycosylation: Development of methods to control the stereochemistry (α or β linkage) at the anomeric center during the formation of glycosidic bonds. nih.gov

Protecting Group Strategies: The design and application of orthogonal protecting groups to selectively mask and unmask hydroxyl groups, enabling the construction of complex oligosaccharides. acs.org

Automated Glycan Assembly (AGA): Inspired by automated peptide synthesis, AGA has accelerated the production of complex oligosaccharides on a solid support, making these molecules more accessible. nih.govacs.org

Chemo-enzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymes (glycosyltransferases and glycosidases) to build complex glycan structures. theaic.orgnih.gov

These synthetic advancements have profoundly impacted carbohydrate research, enabling the creation of glycan arrays for high-throughput analysis of carbohydrate-protein interactions, the synthesis of glycoconjugate vaccines, and the development of probes to study glycosylation in living systems. theaic.orgnih.govnih.gov

Significance of Modular Linker Design in Glycoconjugate Research

Glycoconjugates—molecules where glycans are attached to proteins or lipids—are central to many biological recognition events. nih.gov To study these interactions or to create novel functional molecules, synthetic glycans must be attached to other entities, such as fluorescent dyes, carrier proteins, or surfaces. This is achieved using chemical linkers or spacers. The design of these linkers is crucial as it influences the properties and applications of the final glycoconjugate. nih.gov

A modular linker provides a versatile platform by incorporating distinct functional units within a single molecule. The compound beta-D-tetraacetylgalactopyranoside-PEG1-N3 is an exemplary modular linker designed for advanced applications in glycoconjugate research. It consists of three key components:

A Protected Carbohydrate Moiety (beta-D-tetraacetylgalactopyranoside): The galactose sugar is "protected" by acetyl groups. This prevents unwanted side reactions during synthesis and allows for selective deprotection later to reveal the native sugar.

A Spacer Arm (PEG1): The short polyethylene (B3416737) glycol (PEG) unit acts as a flexible, hydrophilic spacer. PEGylation is a widely used strategy that can enhance water solubility, improve biocompatibility, and reduce non-specific binding and immunogenicity. nih.govaxispharm.comchempep.com

A Bioorthogonal Handle (N3 - Azide): The terminal azide (B81097) group is a key functional handle for "click chemistry." axispharm.com Specifically, it can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with an alkyne-containing molecule. biosynth.comnih.govacs.orgresearchgate.net This "click" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes. jci.org

The modular design of this compound allows researchers to easily conjugate a protected galactose unit to a wide variety of molecules (proteins, lipids, surfaces) that have been functionalized with an alkyne group, facilitating the construction of custom neoglycoconjugates for diverse biological studies. nih.gov

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 153252-36-9 pharmaffiliates.com
Molecular Formula C18H27N3O11 pharmaffiliates.comprecisepeg.com
Molecular Weight 461.42 g/mol pharmaffiliates.comprecisepeg.com
Appearance Oil pharmaffiliates.com
Synonyms 2-(2-Azidoethoxy)ethyl 2,3,4,6-tetra-O-acetyl-β-galactopyranoside pharmaffiliates.com
Primary Application Click chemistry reagent; ADC linker pharmaffiliates.com

Interactive Data Table: Functional Breakdown of the Modular Components

ComponentChemical Structure/GroupFunction in Glycoconjugate Research
Protected Glycan beta-D-tetraacetylgalactopyranosideRepresents the carbohydrate epitope of interest. Acetyl groups prevent unwanted reactions during conjugation. pharmaffiliates.com
Spacer Arm -PEG1- (Polyethylene Glycol, 1 unit)Increases hydrophilicity and biocompatibility; provides spatial separation between the glycan and the conjugated molecule. axispharm.com
Bioorthogonal Handle -N3 (Azide)Enables highly specific and efficient covalent ligation to alkyne-modified molecules via click chemistry. nih.govjci.org

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-(2-azidoethoxy)ethoxy]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O11/c1-10(22)28-9-14-15(29-11(2)23)16(30-12(3)24)17(31-13(4)25)18(32-14)27-8-7-26-6-5-20-21-19/h14-18H,5-9H2,1-4H3/t14-,15+,16+,17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRJNIAQTXDUKV-DISONHOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Design and Chemical Elaboration of Beta D Tetraacetylgalactopyranoside Peg1 N3

Strategic Chemical Synthesis of Tetraacetylated Galactopyranoside Scaffolds

The foundation of beta-D-tetraacetylgalactopyranoside-PEG1-N3 is the galactopyranoside scaffold with its hydroxyl groups protected by acetyl esters. This tetraacetylation is a critical step that serves two primary purposes: it prevents unwanted side reactions of the hydroxyl groups during subsequent synthetic modifications, and it enhances the solubility of the sugar in organic solvents, which are often necessary for the following chemical transformations.

The synthesis of 2,3,4,6-tetra-O-acetyl-β-D-galactopyranose derivatives typically begins with D-galactose. A common method involves the peracetylation of D-galactose using acetic anhydride (B1165640) in the presence of a catalyst, such as pyridine (B92270) or a Lewis acid. mdpi.com This reaction proceeds to protect all the hydroxyl groups, including the anomeric hydroxyl group, resulting in the formation of β-D-galactose pentaacetate. To selectively functionalize the anomeric position (C-1), the anomeric acetate (B1210297) must be selectively cleaved or replaced. This can be achieved through various methods, including treatment with a Lewis acid like aluminum chloride (AlCl₃) or by employing enzymatic approaches. mdpi.com The resulting 2,3,4,6-tetra-O-acetyl-β-D-galactopyranose can then be used as a key intermediate for the introduction of the PEG-azide linker at the anomeric position.

An alternative strategy involves the direct glycosylation of a suitable acceptor molecule with a protected galactose donor. For instance, a galactose derivative with a leaving group at the anomeric position, such as a bromide or a trichloroacetimidate, can be reacted with an alcohol in the presence of a promoter to form the desired glycosidic bond. The choice of protecting groups on the galactose donor is crucial to ensure the desired stereochemical outcome (in this case, the β-anomer).

Rational Design and Integration of Polyethylene (B3416737) Glycol (PEG) Spacers

The inclusion of a Polyethylene Glycol (PEG) spacer in the design of this compound is a deliberate strategy to modulate the physicochemical properties of the final molecule. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer, and its incorporation into biomolecules, a process known as PEGylation, can enhance water solubility, improve biocompatibility, and reduce steric hindrance. axispharm.comchempep.com

Methodologies for PEGylation in Glycosidic Constructs

Several methodologies exist for the PEGylation of carbohydrates. nih.govnih.gov These methods can be broadly categorized into chemical and enzymatic approaches. Chemical methods often involve the reaction of an activated PEG derivative with a functional group on the carbohydrate. For the synthesis of this compound, a common approach is to react a tetraacetylated galactopyranoside, activated at the anomeric position, with a PEG derivative containing a nucleophilic group.

For instance, a tetraacetylated galactopyranosyl halide can be reacted with a PEG-alcohol in the presence of a silver salt promoter. Alternatively, "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed if the carbohydrate and PEG moieties are appropriately functionalized with azide (B81097) and alkyne groups, respectively. beilstein-journals.org Enzymatic methods, while offering high specificity, are generally more applicable to the modification of existing glycans on proteins or lipids rather than the de novo synthesis of small molecule conjugates.

The Role of Single-Unit PEG Linkers in Enabling Controlled Reactivity

The choice of a single ethylene (B1197577) glycol unit (PEG1) as the linker in this compound is a key design feature that allows for precise control over the spatial orientation and reactivity of the terminal azide group. While longer PEG chains are often used to significantly increase solubility or in vivo circulation times of therapeutic proteins, short PEG linkers are advantageous in the context of molecular probes for several reasons. precisepeg.comnih.gov

A single PEG unit provides a defined and rigid spacing between the bulky galactopyranoside and the reactive azide. This prevents the azide from being sterically hindered by the sugar moiety, ensuring its accessibility for subsequent ligation reactions. Furthermore, the use of a discrete, single-unit PEG linker, as opposed to a polydisperse polymer, results in a final product with a precise molecular weight and a well-defined chemical structure. This homogeneity is crucial for applications where precise stoichiometry and consistent biological activity are required. The short linker also minimizes the potential for non-specific interactions that can sometimes be associated with longer, more flexible PEG chains.

Azide Functionalization as a Bioorthogonal Handle

The terminal azide group (N₃) on this compound serves as a "bioorthogonal handle." This means it is a chemical functionality that is inert to the vast majority of biological molecules and processes, but can be specifically and efficiently reacted with a partner functional group (typically an alkyne or a phosphine) through bioorthogonal ligation reactions. mdpi.com

Introduction of Azide Moieties for Subsequent Ligation Reactions

The introduction of the azide moiety is a critical step in the synthesis of this molecular probe. This is typically achieved by reacting a precursor molecule containing a good leaving group, such as a tosylate or a halide, with an azide salt like sodium azide (NaN₃). In the synthesis of this compound, the azide is incorporated into the PEG linker before its attachment to the galactopyranoside. For example, 2-(2-azidoethoxy)ethanol can be synthesized and then coupled to the anomeric position of the tetraacetylated galactose.

The azide group is an excellent choice for bioorthogonal chemistry due to its small size, which minimizes perturbations to the structure and function of the molecule it is attached to. It is also highly energetic, which provides a thermodynamic driving force for its reaction with alkynes in click chemistry. The most common ligation reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. Another important reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore more suitable for use in living systems.

Spectroscopic Characterization of Azide-Labeled Carbohydrates in Research Probes

The successful synthesis and purification of this compound require thorough spectroscopic characterization to confirm its chemical structure and purity. The azide group, in particular, has a distinct spectroscopic signature that aids in its identification.

Infrared (IR) Spectroscopy: The most characteristic feature of an azide in an IR spectrum is a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond. This peak typically appears in the region of 2100-2160 cm⁻¹. researchgate.netresearchgate.net The exact position of this peak can be influenced by the local chemical environment. chemrxiv.orgaip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the azide group itself is not directly observed in ¹H or ¹³C NMR spectra, its presence influences the chemical shifts of neighboring atoms. For instance, the protons and carbons of the PEG linker attached to the azide will have characteristic chemical shifts that can be used to confirm the structure. The successful attachment of the PEG-azide linker to the anomeric carbon of the galactose can be confirmed by the appearance of new signals in the NMR spectrum corresponding to the PEG unit and the characteristic chemical shift of the anomeric proton and carbon. researchgate.netnih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the final product and confirming its elemental composition. acs.org Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques for the analysis of PEGylated compounds. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound.

Below is a table summarizing the expected spectroscopic data for an azide-labeled carbohydrate like this compound.

Spectroscopic TechniqueCharacteristic FeatureTypical Range/Value
FTIR Asymmetric N₃ stretch2100 - 2160 cm⁻¹
¹H NMR Anomeric Proton (H-1) of β-galactose~4.5 ppm (doublet)
Acetyl Protons~1.9 - 2.2 ppm (multiple singlets)
PEG Protons~3.6 - 3.8 ppm (multiplets)
¹³C NMR Anomeric Carbon (C-1) of β-galactose~101 ppm
Acetyl Carbonyl Carbons~170 ppm
PEG Carbons~60 - 70 ppm
Mass Spec (ESI-MS) [M+Na]⁺ or [M+H]⁺Calculated m/z for C₁₈H₂₇N₃O₁₁

Advanced Bioconjugation Strategies Utilizing Beta D Tetraacetylgalactopyranoside Peg1 N3

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Derivatization of Carbohydrates

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility under mild reaction conditions. rsc.org This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. nih.gov beta-D-tetraacetylgalactopyranoside-PEG1-N3, with its terminal azide, is an ideal substrate for CuAAC-mediated glycoconjugation.

Reaction Kinetics and Selectivity in Glycoconjugate Synthesis

The kinetics of the CuAAC reaction are influenced by several factors, including the nature of the reactants, the copper(I) source, stabilizing ligands, and the solvent system. While specific kinetic data for this compound is not extensively documented, the reactivity of analogous azido-functionalized carbohydrates provides valuable insights. The reaction is typically fast, often reaching completion at room temperature. nih.gov The use of copper-coordinating ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect the copper(I) catalyst from oxidation and disproportionation, which is particularly important in aqueous or biological media. nih.gov

The selectivity of CuAAC is one of its most significant advantages. The azide and alkyne groups are largely unreactive with most biological functional groups, ensuring that the ligation occurs specifically between the desired partners. This orthogonality is crucial when modifying complex biomolecules such as peptides, proteins, or nucleic acids. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov

Table 1: Factors Influencing CuAAC Reaction Kinetics

FactorDescriptionImpact on Reaction Rate
Copper(I) Source The availability of the active Cu(I) catalyst. Often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate.Higher concentrations of active catalyst generally increase the rate.
Ligands Stabilize the Cu(I) oxidation state and can accelerate the catalytic cycle.Ligands like TBTA and THPTA can significantly increase reaction rates.
Solvent The reaction medium can affect the solubility of reactants and the stability of the catalyst.A wide range of solvents can be used, including aqueous buffers, which is advantageous for bioconjugation.
Reactant Structure Steric hindrance around the azide or alkyne can influence the rate.Less sterically hindered reactants tend to react faster.
Temperature As with most chemical reactions, temperature can affect the rate.The reaction is often rapid at room temperature, but gentle heating can be used to accelerate slow reactions.

Scope and Versatility in Constructing Diverse Glyco-Architectures

The robust and specific nature of CuAAC makes this compound a versatile tool for constructing a wide array of glyco-architectures. Its applications span from the synthesis of simple neoglycoproteins to the fabrication of complex, multivalent glycostructures.

One significant application is the creation of multivalent glycoconjugates . By attaching the azido-galactose derivative to a scaffold bearing multiple alkyne groups, researchers can synthesize glycodendrimers or glyco-polymers that display multiple copies of the galactose ligand. researchgate.netnih.gov This multivalency is crucial for mimicking the clustered presentation of carbohydrates on cell surfaces and can lead to enhanced binding affinity and selectivity for specific lectins, such as galectins.

Another key area of application is the functionalization of surfaces to create glycoarrays . By immobilizing alkyne-functionalized molecules on a solid support, such as a glass slide or a gold nanoparticle, and subsequently reacting them with this compound, it is possible to generate surfaces that display galactose residues. frontiersin.org These glycoarrays are powerful tools for studying carbohydrate-protein interactions and for developing diagnostic devices.

Furthermore, this compound can be used to label a variety of biomolecules, including peptides and proteins, to study their glycosylation or to impart new biological functions. The ability to introduce a specific carbohydrate moiety at a defined site allows for the creation of well-defined glycoconjugates for therapeutic or diagnostic purposes.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Metal-Free Bioconjugation

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free alternative for ligating azides and alkynes. uu.nl This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide to form a stable triazole ring. enamine.net

Principles and Advantages for In Vitro and Ex Vivo Research Applications

The driving force for SPAAC is the relief of ring strain in the cyclooctyne upon cycloaddition with the azide. This allows the reaction to proceed under physiological conditions without the need for a catalyst. uu.nl The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained systems exhibiting faster reaction rates. nih.gov

The primary advantage of SPAAC for in vitro and ex vivo research is its biocompatibility. The absence of a metal catalyst makes it suitable for labeling live cells and for applications within complex biological systems where copper could be detrimental. uu.nl This has enabled researchers to study dynamic biological processes, such as glycan trafficking and cell-surface receptor dynamics, in their native environment.

Table 2: Comparison of Common Cyclooctynes Used in SPAAC

CyclooctyneAbbreviationKey FeaturesRelative Reactivity
DibenzocyclooctyneDIBO, DBCOHigh reactivity and stability. enamine.netHigh
BicyclononyneBCNSmall size and good reactivity. enamine.netModerate to High
Azacyclooctyne-Can have altered solubility and reactivity profiles.Variable

Design Considerations for Biocompatible Glycoconjugates

When designing biocompatible glycoconjugates using this compound and SPAAC, several factors must be considered. The choice of the cyclooctyne partner is critical and will depend on the desired reaction rate and the hydrophobicity of the final conjugate.

The PEG linker in this compound plays a crucial role in enhancing the biocompatibility of the resulting glycoconjugate. PEGylation is a well-established strategy to increase the hydrophilicity and circulation half-life of biomolecules, while reducing their immunogenicity. nih.gov The short PEG1 linker provides a balance between flexibility and maintaining a defined distance between the carbohydrate and the conjugated molecule.

Following the SPAAC reaction, the acetyl protecting groups on the galactose residue can be removed under mild basic conditions to expose the free hydroxyl groups. This deprotection step is essential for the biological activity of the galactose moiety, as these hydroxyl groups are involved in interactions with carbohydrate-binding proteins.

Chemoenzymatic and Hybrid Approaches for Glycoconjugate Assembly with this compound

Chemoenzymatic and hybrid approaches combine the precision of enzymatic reactions with the versatility of chemical synthesis to create complex glycoconjugates that would be difficult to access by either method alone. acs.org this compound can be a valuable component in these strategies, particularly when combined with enzymatic modifications.

A key step in utilizing this compound in a chemoenzymatic workflow is the deacetylation of the galactose residue. This can be achieved chemically or, more gently, using specific esterases. Once deprotected, the terminal galactose-PEG-azide can serve as an acceptor or donor substrate for glycosyltransferases, enzymes that catalyze the formation of specific glycosidic linkages. mdpi.com This allows for the elongation of the glycan chain, leading to the synthesis of more complex oligosaccharides attached to the PEG-azide linker.

One powerful hybrid approach involves the use of "one-pot" multienzyme systems. nih.gov In such a system, a series of glycosyltransferases and sugar nucleotide donors can be used to build a complex glycan structure on the deprotected galactose-PEG-azide. The resulting azido-functionalized oligosaccharide can then be conjugated to an alkyne-bearing molecule via CuAAC or SPAAC. This strategy has been successfully employed in the synthesis of antibody-drug conjugates (ADCs), where a defined glycan is attached to an antibody to improve its therapeutic properties. acs.orgnih.gov

These chemoenzymatic and hybrid strategies offer unparalleled control over the structure of the final glycoconjugate, ensuring homogeneity and enabling the systematic investigation of structure-activity relationships.

Applications of Beta D Tetraacetylgalactopyranoside Peg1 N3 in Advanced Glycoengineering and Glycomics Research

Precision Glycoengineering of Biomolecules via Azide-PEG-Glycan Linkers

The ability to precisely attach specific glycans to biomolecules is fundamental to understanding their function. Azide-PEG-glycan linkers like beta-D-tetraacetylgalactopyranoside-PEG1-N3 are instrumental in this process, enabling the site-specific modification of proteins and cells.

A major challenge in glycobiology is the inherent heterogeneity of naturally occurring glycoproteins, which often exist as a mixture of different glycoforms. nih.gov This micro-heterogeneity complicates efforts to study the specific function of a particular glycan structure. Chemoenzymatic and chemical synthesis methods that utilize azide-functionalized sugars help overcome this obstacle by enabling the production of homogeneous glycoproteins and glycopeptides with well-defined glycan structures. nih.govrsc.org

The synthesis strategy often involves incorporating an alkyne-bearing unnatural amino acid, such as propargylglycine, into a peptide's sequence during solid-phase peptide synthesis. nih.gov Subsequently, an azide-functionalized sugar, like this compound (after deacetylation to expose the galactose), can be covalently attached via the CuAAC reaction. nih.govnih.gov This "click" reaction is highly efficient and bio-orthogonal, meaning it does not interfere with other functional groups found in biological molecules, allowing for the late-stage, site-specific introduction of glycosylation onto unprotected peptide scaffolds. nih.gov The resulting homogeneous glycopeptides are invaluable for detailed structural and functional studies, helping to unravel how specific glycan structures modulate a protein's folding, stability, and biological activity. nih.govmdpi.com

Table 1: Key Steps in Homogeneous Glycopeptide Synthesis via Click Chemistry

StepDescriptionKey Reagents/ComponentsDesired Outcome
1. Peptide Synthesis An unnatural amino acid containing an alkyne group is incorporated into the peptide chain using standard solid-phase peptide synthesis (SPPS).Alkyne-modified amino acid (e.g., propargylglycine), standard amino acids.A peptide with a specific site for glycan attachment.
2. Glycan Preparation The azide-functionalized glycan linker is prepared. In the case of this compound, the acetyl protecting groups are typically removed.This compound, deacetylation reagents.An unprotected azide-glycan ready for conjugation.
3. Click Conjugation The alkyne-peptide and the azide-glycan are reacted together in the presence of a copper(I) catalyst.Alkyne-peptide, Azide-glycan, Cu(I) source (e.g., CuSO4 with a reducing agent).A homogeneous glycopeptide with a triazole linkage.
4. Purification & Analysis The final glycopeptide product is purified and its structure is confirmed.High-performance liquid chromatography (HPLC), Mass spectrometry (MS).A pure, well-defined glycopeptide for functional assays.

The cell surface is decorated with a dense layer of glycans, collectively known as the glycocalyx, which mediates crucial biological events, including cell-cell recognition, signaling, and host-pathogen interactions. researchgate.net Engineering the cell surface with specific glycans provides a powerful method to investigate these processes. This can be achieved through metabolic glycoengineering, where cells are fed unnatural azide-containing sugar precursors. nih.gov These precursors are metabolized by the cell's own biosynthetic machinery and incorporated into cell surface glycoconjugates. nih.gov

Alternatively, enzymatic approaches can remodel the cell surface. For example, specific enzymes can be used to transfer modified sialic acids to the N-glycans of glycoproteins on living cells. researchgate.net Following the introduction of an azide-modified glycan onto the cell surface, researchers can use click chemistry to attach various probes, such as fluorescent dyes or affinity tags. This allows for the visualization of glycans and the identification of glycoproteins. nih.govnih.gov By remodeling the cell surface with defined glycan structures, such as those derived from this compound, scientists can directly probe how specific carbohydrate structures influence cellular behavior and interactions. For instance, engineering cell surfaces with specific glycans has been shown to be sufficient to mediate viral infection, demonstrating the direct role of these structures as receptors. nih.gov

Construction of Glycan Arrays and Combinatorial Libraries for High-Throughput Screening

To investigate the vast number of interactions between glycans and glycan-binding proteins (GBPs), high-throughput methods are essential. nih.gov Glycan arrays, or microarrays, have become a dominant technology for this purpose. nih.govnih.gov These arrays consist of a library of different oligosaccharides immobilized on a solid surface, allowing for the simultaneous screening of interactions with a specific GBP. nih.gov

This compound is an ideal building block for creating such arrays. The azide (B81097) handle facilitates its immobilization onto an alkyne-functionalized surface via click chemistry. By assembling a diverse collection of such azide-functionalized glycans, researchers can construct comprehensive glycan arrays. rsc.org These arrays are then used to profile the binding specificities of lectins, antibodies, or even whole viruses, providing critical insights into their biological functions. nih.govrsc.org This high-throughput screening approach helps identify specific glycan ligands for receptors, which is crucial for understanding disease processes and for the development of diagnostics and therapeutics. nih.govbioglyco.com The creation of combinatorial libraries of glycans, where different sugar units are systematically combined, further expands the diversity of structures that can be screened, enhancing the power of this approach. rsc.orgnih.gov

Table 2: Comparison of Glycan Analysis Techniques

TechniquePrincipleThroughputKey Application
Glycan Microarray Immobilized glycans on a solid support are probed with fluorescently labeled glycan-binding proteins. nih.govnih.govHighProfiling binding specificity of proteins against hundreds of glycans simultaneously. nih.gov
Mass Spectrometry (MS) Glycans are released from proteins, ionized, and their mass-to-charge ratio is measured to determine composition and structure. nih.govpremierbiosoft.comMedium to HighDetailed structural characterization and quantification of complex glycan mixtures.
Lectin Microarray Immobilized lectins with known specificities are used to capture and detect glycoproteins from a sample. nih.govHighRapidly profiling the overall glycosylation patterns of a biological sample.
UHPLC with Fluorescence Released glycans are labeled with a fluorescent tag and separated by liquid chromatography for quantification. creative-biolabs.comHighQuantitative analysis of glycan profiles in large sample sets, such as in clinical studies.

Elucidating Glycan Function and Interaction Profiles in Research Contexts

The ultimate goal of using tools like this compound is to understand the function of glycans in complex biological systems. mdpi.comresearchgate.net By enabling the synthesis of homogeneous glycoproteins and the construction of glycan arrays, this chemical compound provides researchers with the well-defined materials needed to dissect glycan-protein interactions with high precision.

Functional studies using glycoengineered proteins have revealed that specific glycan structures are critical for modulating the effector functions of therapeutic antibodies. mdpi.com For example, the presence or absence of a core fucose on the N-glycan of an IgG antibody dramatically impacts its antibody-dependent cellular cytotoxicity (ADCC) activity. mdpi.com Glycan arrays constructed with systematically synthesized glycans have uncovered the fine details of N-glycan recognition by a wide variety of GBPs, showing that the presence of a single sugar residue can enhance, abolish, or have no effect on binding. rsc.org By correlating binding data from glycan arrays with structural analyses of receptor-ligand complexes, scientists can validate screening results and gain a deeper understanding of how selectivity and affinity for glycan ligands are achieved. nih.gov These studies are fundamental to advancing our knowledge of the roles glycans play in health and disease. researchgate.net

Research Applications in Targeted Molecular Delivery Systems

Carbohydrate-Mediated Ligand-Receptor Interactions in Directed Delivery Research

The specific recognition between carbohydrates on the cell surface and their corresponding receptors is a fundamental biological process that has been ingeniously co-opted for targeted molecular delivery. The galactose component of beta-D-tetraacetylgalactopyranoside-PEG1-N3 is central to this strategy.

After deacetylation to expose the galactose hydroxyl groups, molecules functionalized with this compound can specifically target the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This specific interaction allows for the directed delivery of imaging agents or therapeutic payloads to liver cells. Research in this area focuses on creating probes that can elucidate the biodistribution and cellular uptake mechanisms mediated by this receptor, providing valuable insights for the development of liver-targeted therapies.

Engineering Carbohydrate-Functionalized Nanocarriers for Research Purposes

The development of nanocarriers that can encapsulate and protect therapeutic agents while navigating the biological milieu represents a significant advancement in drug delivery research. The functionalization of these carriers with targeting ligands is crucial for achieving site-specific delivery.

This compound is instrumental in the design and synthesis of glyconanoparticles. The terminal azide (B81097) group allows for its efficient conjugation to the surface of various nanoparticles, such as liposomes, micelles, or polymeric nanoparticles, that have been functionalized with a complementary alkyne group. This "click chemistry" approach is highly efficient and biocompatible. Once the galactose-PEG conjugate is attached, researchers can study how these glyconanoparticles interact with cells and how the presence of the galactose ligand influences their cellular uptake and subsequent intracellular trafficking. These studies are fundamental to understanding the principles of controlled release.

Nanoparticle TypeFunctionalization StrategyKey Research Finding
LiposomesPost-insertion of galactose-PEG-lipid conjugatesEnhanced uptake in hepatoma cell lines
Polymeric MicellesSelf-assembly of galactose-PEG-block-copolymersIncreased circulation time and tumor accumulation
Gold NanoparticlesThiol-alkyne linker followed by click chemistryHigh-density galactose display for multivalent binding

A sophisticated approach in nanomedicine research involves the creation of "smart" nanomaterials that can release their payload in response to specific environmental triggers, such as changes in pH or redox potential, which are often characteristic of diseased tissues. By incorporating this compound onto the surface of stimuli-responsive nanocarriers, researchers can combine passive accumulation in the target tissue with active targeting and triggered release. For example, a glyco-nanomaterial could be designed to be stable in the bloodstream but to disassemble and release its cargo in the acidic microenvironment of a tumor, after being internalized by cancer cells via galactose-receptor-mediated endocytosis.

StimulusNanomaterial CompositionRelease Mechanism
pHGalactose-PEG-poly(histidine)-based micellesProtonation of histidine residues in acidic endosomes
RedoxGalactose-PEG-coated nanoparticles with disulfide crosslinksCleavage of disulfide bonds in the high glutathione environment of cancer cells
EnzymesGalactose-PEG-functionalized capsules with enzyme-cleavable linkersEnzymatic degradation of the linker in specific cellular compartments

Strategies for Enhancing Selectivity and Efficacy in Preclinical Delivery Systems

The ultimate goal of targeted delivery is to maximize the therapeutic effect while minimizing off-target side effects. The use of this compound contributes to several strategies aimed at achieving this goal in preclinical models. By precisely controlling the density of galactose ligands on the surface of a nanocarrier, researchers can fine-tune the avidity of the carrier for its target receptor, thereby enhancing binding selectivity. Furthermore, the PEG linker plays a crucial role in reducing non-specific protein adsorption and uptake by the reticuloendothelial system, which prolongs the circulation time of the nanocarrier and increases the probability of it reaching the target tissue.

Innovations in Molecular Imaging and Biosensor Development Using Beta D Tetraacetylgalactopyranoside Peg1 N3 Conjugates

Design and Synthesis of Carbohydrate-Based Molecular Imaging Probes

The azide (B81097) group on beta-D-tetraacetylgalactopyranoside-PEG1-N3 is central to its application in molecular imaging, allowing for its efficient and specific conjugation to imaging agents through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is modular, high-yielding, and biocompatible, making it ideal for creating complex molecular probes. labinsights.nl

In the field of nuclear medicine, this compound is an essential precursor for synthesizing targeted radiopharmaceuticals for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The synthesis strategy involves a CuAAC reaction between the compound's azide group and an alkyne-functionalized chelator, such as a derivative of DOTA (dodecane tetraacetic acid). nih.gov

Once conjugated, the DOTA-galactose construct is purified. The acetyl protecting groups on the galactose are then removed to expose the hydroxyl groups, which are necessary for receptor binding. The final step is the chelation of a medically relevant radionuclide. For PET imaging, Gallium-68 (⁶⁸Ga) is commonly used due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator and its straightforward labeling chemistry with DOTA-conjugated molecules. mdpi.com The resulting radiopharmaceutical, for example [⁶⁸Ga]Ga-DOTA-Galactose, can be used to image tissues and tumors that overexpress galactose-binding receptors, such as the asialoglycoprotein receptor (ASGPR) in the liver. researchgate.net PET imaging with such agents allows for the non-invasive visualization and quantification of receptor expression, which can be valuable in oncology and for studying liver function. researchgate.netnih.gov

Table 1: Representative Radionuclides for PET Imaging

Radionuclide Half-Life Positron Yield Mean Positron Energy (MeV) Application
Gallium-68 (⁶⁸Ga) 67.7 min 89.1% 0.836 DOTA-conjugate labeling mdpi.com
Fluorine-18 (¹⁸F) 109.8 min 96.7% 0.250 Synthesis of various tracers researchgate.net

For cellular imaging, this compound can be conjugated to fluorescent dyes or photothermal agents. By reacting the compound with an alkyne-modified fluorophore, a galactose-targeted fluorescent probe is created. rsc.org These probes are valuable tools for live-cell imaging and flow cytometry, enabling the visualization and tracking of cells that express galactose-binding lectins or receptors, such as the ASGPR on hepatocytes. rsc.orgnih.gov The specific binding facilitates the study of receptor-mediated endocytosis and cellular trafficking. nih.gov

Furthermore, this compound can be used to functionalize nanomaterials for photothermal therapy. For example, by clicking the galactose derivative onto the surface of alkyne-modified gold nanorods, a targeted photothermal agent is produced. nih.gov When administered, these functionalized nanorods can selectively accumulate in tumors that recognize galactose. Subsequent irradiation with a near-infrared (NIR) laser causes the nanorods to generate heat, leading to localized thermal ablation of cancer cells. nih.gov

Development of Advanced Glyco-biosensor Technologies

The ability to immobilize this compound onto various surfaces via click chemistry is fundamental to the creation of advanced glyco-biosensors. These sensors are designed to detect and quantify interactions between glycans and carbohydrate-binding proteins, which is crucial for diagnostics and basic research. rsc.org

Label-free detection techniques like Surface Plasmon Resonance (SPR) benefit greatly from the controlled surface functionalization enabled by this compound. nicoyalife.com To create an SPR biosensor, a sensor chip with a gold surface is first modified with an alkyne-terminated self-assembled monolayer. The this compound is then covalently attached to the surface via the CuAAC reaction. researchgate.net After deprotection, the chip presents a uniform layer of galactose ligands.

Table 2: Representative Kinetic and Dissociation Constants for Galactose-Lectin Interactions Measured by SPR

Lectin Ligand Association Rate (kₐ) (M⁻¹s⁻¹) Dissociation Rate (kₑ) (s⁻¹) Dissociation Constant (KD) (nM)
LecA Divalent Galactoside 1.22 x 10³ 3.83 x 10⁻⁵ 31.4 uu.nl
Sambucus nigra agglutinin (SNA) Neu5Acα2,6-Lactose 1.29 x 10⁶ (Kₐ) - 777 nih.gov

Note: Kₐ (association constant) is the inverse of KD. Data are representative of typical lectin-carbohydrate interactions.

Electrochemical biosensors for glycan analysis can be fabricated by immobilizing this compound onto an electrode surface. mdpi.com The process often involves modifying a gold or carbon electrode with an alkyne-terminated linker, followed by the click reaction to attach the galactose moiety. researchgate.net When a target protein binds to the immobilized galactose, it can alter the electrochemical properties of the electrode interface. mdpi.com Techniques like electrochemical impedance spectroscopy (EIS) can measure changes in impedance, providing a sensitive readout of the binding event. researchgate.net These platforms offer a low-cost and portable alternative for detecting specific proteins in complex samples. rsc.orgnih.gov

Similarly, optical biosensors can be constructed on surfaces like glass slides or optical fibers. nih.gov Functionalization with this compound creates a specific capture surface for galactose-binding proteins, and the binding can be detected through various optical methods, including fluorescence or changes in light interferometry. nih.gov

Applications in Glycomics and Glycoproteomics for Biomarker Discovery Research

In the fields of glycomics and glycoproteomics, which study the full complement of sugars and glycosylated proteins, this compound is a valuable tool for creating affinity-based probes for biomarker discovery. creative-proteomics.comresearchgate.net Altered glycosylation is a hallmark of many diseases, including cancer, making glycoproteins valuable targets for new diagnostic markers. nih.govexplorationpub.com

By conjugating this compound to a solid support, such as alkyne-functionalized magnetic beads, an affinity matrix can be created. iba-lifesciences.com This galactose-functionalized matrix can be used in "pull-down" assays to selectively isolate and enrich galactose-binding proteins from complex biological samples like cell lysates or blood serum. sigmaaldrich.com The captured proteins are then eluted and subsequently identified and quantified using mass spectrometry. sigmaaldrich.comnih.gov This approach allows researchers to compare the profiles of galactose-binding proteins between healthy and diseased states, leading to the identification of potential biomarkers for diagnosis, prognosis, or therapeutic targeting. researchgate.net

Contribution to Advanced Materials Science and Nanobiotechnology Research

Fabrication of Glycoconjugate-Functionalized Surfaces and Biomaterials

The functionalization of surfaces with carbohydrates, creating so-called glycoconjugate-functionalized surfaces, is a critical area of research for studying cell-carbohydrate interactions, developing biocompatible materials, and creating platforms for biosensing. beta-D-tetraacetylgalactopyranoside-PEG1-N3 is ideally suited for this purpose. The terminal azide (B81097) group allows for its covalent immobilization onto surfaces that have been pre-functionalized with a complementary alkyne group.

The process typically involves a two-step approach. First, a substrate material (e.g., glass, gold, silicon, or a polymer) is modified to present alkyne groups on its surface. This can be achieved through various surface chemistry techniques, such as silanization or self-assembled monolayer (SAM) formation. Subsequently, the alkyne-functionalized surface is immersed in a solution containing this compound, along with the necessary catalyst for the CuAAC reaction, or directly if using a strained cyclooctyne (B158145) for SPAAC. The click reaction results in the formation of a stable triazole linkage, covalently attaching the galactose-PEG moiety to the surface.

This method offers precise control over the density and orientation of the immobilized galactose molecules. The PEG linker ensures that the carbohydrate is presented away from the surface, enhancing its accessibility for interaction with proteins (lectins) or cells. The tetraacetylated form of the galactose can be useful for certain applications or can be deprotected in a subsequent step to expose the natural hydroxyl groups, creating a more biologically relevant surface.

Table 1: Comparison of Surface Functionalization Methods

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) salt (e.g., CuBr, CuSO4 with a reducing agent)None (relies on ring strain of cyclooctyne)
Reaction Speed Generally fasterCan be slower, but rates are improving with new cyclooctynes
Biocompatibility Potential cytotoxicity from copper catalystHighly biocompatible, no metal catalyst required
Required Moieties Terminal Alkyne and AzideStrained Alkyne (e.g., DBCO, BCN) and Azide
Application Widely used for material functionalization and bioconjugationPreferred for live-cell labeling and in vivo applications

Development of Carbohydrate-Based Hydrogels and Scaffolds for Research Applications

Hydrogels are three-dimensional, water-swollen polymer networks that are extensively used as scaffolds in tissue engineering and as matrices for 3D cell culture. Incorporating specific bioactive molecules, such as carbohydrates, into the hydrogel structure can enhance their functionality. This compound can be used as a component to create galactose-functionalized hydrogels via click chemistry.

In a common approach, a multi-alkyne functionalized polymer, such as a multi-arm PEG-alkyne, serves as the backbone of the hydrogel. When this polymer is mixed with a di-azide crosslinker, a hydrogel network is formed. To incorporate the galactose moiety, this compound can be included in the reaction mixture. It will compete for the alkyne sites on the backbone polymer, resulting in some of the polymer arms being terminated with the galactose derivative instead of being cross-linked. This allows for the tuning of both the physical properties of the hydrogel (by varying the crosslinker concentration) and its biological functionality (by varying the concentration of the galactose-PEG-azide).

These galactose-functionalized hydrogels can be used to study the influence of specific carbohydrate cues on cell behavior, such as cell adhesion, proliferation, and differentiation, particularly for cell types that have galactose-binding receptors, like hepatocytes. The click chemistry approach to hydrogel formation is advantageous because it is rapid, occurs under mild, biocompatible conditions, and does not produce harmful byproducts.

Table 2: Representative Properties of a Galactose-Functionalized PEG Hydrogel

ParameterDescriptionTypical Value Range
Gelation Time Time required for the liquid precursor solution to form a solid gel.1 - 20 minutes
Storage Modulus (G') A measure of the stiffness of the hydrogel.1 - 50 kPa
Swelling Ratio The ratio of the weight of the swollen hydrogel to its dry weight.10 - 30
Galactose Concentration The amount of galactose incorporated into the hydrogel network.0.1 - 5 mM

Interfacing Glycoconjugates with Nanomaterials for Novel Research Tools

The conjugation of carbohydrates to nanomaterials, such as gold nanoparticles (AuNPs), quantum dots (QDs), or magnetic nanoparticles, creates "glyconanomaterials" with unique properties for diagnostics, imaging, and therapeutic applications. The azide group on this compound makes it an excellent reagent for attaching galactose moieties to the surface of nanoparticles using click chemistry.

For example, to create galactose-functionalized gold nanoparticles, AuNPs can first be coated with an alkyne-terminated ligand, such as an alkyne-functionalized thiol or a polymer like PEG with a terminal alkyne. These alkyne-coated nanoparticles can then be reacted with this compound through a CuAAC or SPAAC reaction. The resulting nanoparticles will have a surface decorated with galactose molecules.

The PEG linker in the compound is particularly beneficial in nanoparticle functionalization. It helps to prevent the aggregation of the nanoparticles and reduces non-specific protein adsorption, which is crucial for their application in biological environments. The galactose units on the nanoparticle surface can then act as targeting ligands, directing the nanoparticles to specific cells or tissues that express galactose-binding lectins. These functionalized nanoparticles can be used as probes for imaging, as sensors for detecting carbohydrate-binding proteins, or to study multivalent binding interactions at the nanoscale.

Table 3: Characteristics of Nanoparticles Functionalized with this compound

Nanoparticle TypeFunctionalization StrategyPotential Research Application
Gold Nanoparticles (AuNPs) Coating with alkyne-thiol followed by click reaction.Colorimetric biosensing of lectins, targeted drug delivery.
Quantum Dots (QDs) Ligand exchange with an alkyne-PEG ligand, then click reaction.Fluorescent imaging and tracking of cells with galactose receptors.
Magnetic Nanoparticles (MNPs) Surface modification with an alkyne-silane, followed by click reaction.Targeted cell separation, contrast agents for MRI.

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Glycoconjugate Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel glycoconjugates with tailored properties. Currently, the development of new carbohydrate-based therapeutics and diagnostics is often a lengthy process of trial and error. AI and ML algorithms can accelerate this by predicting the biological activities and physical properties of glycoconjugates before they are synthesized.

In this context, compounds like beta-D-tetraacetylgalactopyranoside-PEG1-N3 serve as ideal candidates for generating the large datasets required to train these predictive models. By systematically incorporating this building block into a variety of glycoconjugates, researchers can generate extensive libraries. The structural and biological data from these libraries can then be used to train ML models to understand the complex relationships between glycan structure and function. For instance, machine learning algorithms are being developed to predict glycosylation sites on proteins with high accuracy, a critical step in designing targeted glycoconjugate therapeutics. acs.orgresearchgate.netnih.goveurocarb2025.comdigitellinc.com

Advancements in Automated Synthesis and High-Throughput Screening of Glycoconjugates

The complexity of glycan synthesis has historically been a significant bottleneck in glycoscience. However, recent advancements in automated glycan assembly (AGA) are streamlining the production of complex oligosaccharides and glycoconjugates. acs.orgnih.gov AGA platforms enable the rapid and reliable synthesis of these molecules, a process that was once the domain of highly specialized laboratories.

Molecules such as this compound are well-suited for automated synthesis workflows. The presence of the per-acetylated galactose ensures good solubility in organic solvents used in solid-phase synthesis, while the terminal azide (B81097) group provides a versatile handle for subsequent conjugation to a solid support or for solution-phase modifications. Future automated synthesizers will likely be designed to handle a wider range of building blocks, including functionalized monosaccharides like this one, to create diverse libraries of glycoconjugates with minimal human intervention. nih.gov

The ability to rapidly synthesize large libraries of glycoconjugates necessitates parallel advancements in high-throughput screening (HTS) methodologies. HTS allows for the rapid evaluation of these libraries for specific biological activities, such as binding to lectins, antibodies, or viral proteins. The azide group of this compound is particularly advantageous for HTS applications, as it allows for the straightforward immobilization of the synthesized glycoconjugates onto alkyne-functionalized microarray surfaces via "click" chemistry. This enables the creation of glycan arrays for probing carbohydrate-protein interactions on a large scale.

Future developments in HTS will likely involve the integration of microfluidics and advanced detection techniques, such as mass spectrometry and fluorescence-based assays, to increase the speed and sensitivity of screening. nih.govbioglyco.com These technologies will be crucial for identifying lead compounds from the vast chemical space made accessible by automated synthesis.

Below is an interactive data table summarizing the key features of this compound that are advantageous for automated synthesis and high-throughput screening.

FeatureAdvantage for Automated SynthesisAdvantage for High-Throughput Screening
Per-acetylated Galactose High solubility in organic solvents, compatible with solid-phase synthesis.Consistent chemical properties for reliable screening results.
PEG1 Linker Provides flexibility and improves solubility.Reduces steric hindrance for biomolecular interactions.
Terminal Azide Group Versatile handle for solid-phase attachment or further functionalization.Enables efficient immobilization on alkyne-coated surfaces for glycan arrays.

Exploration of Novel Bioorthogonal Chemistries for Glycan Manipulation

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide group of this compound makes it a prime substrate for a range of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". researchgate.net These reactions are highly efficient and specific, making them ideal for labeling and tracking glycoconjugates in complex biological environments.

While CuAAC and SPAAC are well-established, the future of glycan manipulation lies in the exploration of novel bioorthogonal chemistries that offer even faster reaction kinetics, improved biocompatibility, and the potential for multiplexed labeling. For instance, the development of photo-triggered bioorthogonal reactions would allow for spatiotemporal control over glycan labeling, enabling researchers to study dynamic glycosylation events with unprecedented precision.

Another emerging area is the development of bioorthogonal cleavage reactions. By incorporating a cleavable linker into glycoconjugates synthesized with this compound, it would be possible to release therapeutic payloads or imaging agents at specific target sites in response to a particular stimulus.

The table below outlines some emerging bioorthogonal chemistries and their potential applications with azide-functionalized compounds like this compound.

Bioorthogonal ChemistryDescriptionPotential Application with this compound
Tetrazine Ligation A rapid reaction between a tetrazine and a strained alkene or alkyne.Can be used as an alternative or complementary reaction to azide-alkyne cycloadditions for dual labeling studies.
Photo-Click Chemistry Light-induced cycloaddition reactions.Spatiotemporal control of glycoconjugate labeling in living cells.
Bioorthogonal Cleavage Reactions Reactions that selectively break a bond in response to a specific trigger.Controlled release of drugs or imaging agents from glycoconjugates at a target site.

Q & A

Q. How can researchers validate compound purity without commercial standards?

  • Methodological Answer :
  • Synthetic Controls : Compare NMR/MS data with intermediates (e.g., tetraacetylgalactose) .
  • Chromatographic Spiking : Add known impurities (e.g., hydrolyzed byproducts) to confirm resolution .

III. Data Presentation Guidelines

  • Tables : Include retention times (HPLC), integration ratios (NMR), and mass accuracy (MS) .
  • Figures : Annotate chromatograms with purity percentages and spectra with key functional groups .
  • Supplemental Data : Provide raw NMR/MS files and crystallization attempts for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-D-tetraacetylgalactopyranoside-PEG1-N3
Reactant of Route 2
Reactant of Route 2
beta-D-tetraacetylgalactopyranoside-PEG1-N3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.